molecular formula C12H19NO B13045119 (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13045119
M. Wt: 193.28 g/mol
InChI Key: YQKCPHZYWZWJJD-LLVKDONJSA-N
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Description

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and a methylbutan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine typically involves the use of optically pure precursors. One common method is the reductive amination of ketones, where the ketone is first converted to an imine, which is then reduced to the amine. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. It may act on various pathways, including neurotransmitter systems, to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine
  • (1R)-1-(2-Hydroxyphenyl)-3-methylbutan-1-amine
  • (1R)-1-(2-Methoxyphenyl)-3-ethylbutan-1-amine

Uniqueness

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3/t11-/m1/s1

InChI Key

YQKCPHZYWZWJJD-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C1=CC=CC=C1OC)N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OC)N

Origin of Product

United States

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